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Compound of Interest

Compound Name:
2-(2-(Pyridin-2-yl)thiazol-4-

yl)acetic acid

Cat. No.: B1296222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyridinyl-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core

of numerous compounds with a wide range of biological activities. This guide provides a

comparative analysis of the structure-activity relationships (SAR) of various pyridinyl-thiazole

analogs, with a primary focus on their anticancer properties. The information presented herein

is supported by experimental data from peer-reviewed studies, offering a valuable resource for

the design and development of novel therapeutic agents.

I. Anticancer Activity: A Quantitative Comparison
The anticancer activity of pyridinyl-thiazole analogs has been extensively evaluated against

various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for

quantifying the potency of a compound. The following tables summarize the IC50 values of

representative pyridinyl-thiazole analogs, categorized by their primary molecular target.

Cytotoxicity against Cancer Cell Lines
Many pyridinyl-thiazole derivatives exhibit broad-spectrum cytotoxicity against different cancer

cell lines. The structural modifications on both the pyridine and thiazole rings, as well as the

linker connecting them, significantly influence their potency.
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Compound ID Structure
Target Cell
Line

IC50 (µM) Reference

1

3-(2-

fluorophenyl)-1-

[4-methyl-2-

(pyridin-2-

ylamino)-thiazol-

5-yl]-propenone

HL-60 0.57 [1][2]

HCT-116 1.2 [1]

MCF-7 2.5 [1]

2

4-(2-{1-(2-

fluorophenyl)-3-

[4-methyl-2-

(pyridin-2-

ylamino)-thiazol-

5-yl]-3-

oxopropylsulfanyl

}-acetylamino)-

benzoic acid

ethyl ester

Jurkat 1.5 [1]

SK-OV-3 7.8 [1]

3

2-(4-((2-(4-oxo-

4,5-

dihydrothiazol-2-

yl)hydrazono)met

hyl)phenoxy)-N-

(pyridin-2-

yl)acetamide

MCF-7 18.51

HepG2 20.16

4 Ethyl 4-oxo-2-(2-

(4-(2-oxo-2-

(pyridin-2-

ylamino)ethoxy)b

MCF-7 5.36
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enzylidene)hydra

zinyl)-4,5-

dihydrothiazole-

5-carboxylate

HepG2 6.78

SAR Insights:

The introduction of a propenone linker between the pyridinyl-thiazole core and a substituted

phenyl ring (Compound 1) demonstrates potent activity, particularly against leukemia (HL-60)

cells.[1][2]

Further modification of the propenone linker with a mercaptoacetylamino-benzoic acid ethyl

ester group (Compound 2) retains significant cytotoxicity across different cancer cell lines.[1]

The nature of the substituent at the 5-position of the thiazole ring plays a crucial role. An

ethyl carboxylate group (Compound 4) significantly enhances the cytotoxic effectiveness

against MCF-7 and HepG2 cancer cells compared to an unsubstituted thiazolin-4-one ring

(Compound 3).

Kinase Inhibition
Pyridinyl-thiazole analogs have emerged as potent inhibitors of various protein kinases, which

are critical regulators of cellular signaling pathways often dysregulated in cancer.

Aurora kinases are key regulators of mitosis, and their inhibition can lead to mitotic arrest and

apoptosis in cancer cells.
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Compound ID Structure Target Kinase IC50 (nM) Reference

5 (CYC116)

4-methyl-5-(2-(4-

morpholinopheny

lamino)pyrimidin-

4-yl)thiazol-2-

amine

Aurora A 8.0

Aurora B 9.2

6

A 2,4-

disubstituted

pyrimidine

derivative

Aurora A 309

Aurora B 293

SAR Insights:

The N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold is a promising template for Aurora

kinase inhibitors.

The presence of a substituent at the para-position of the aniline ring is correlated with the

potency and selectivity of Aurora kinase inhibition.

Compound 5 (CYC116), with a morpholino group at the para-position, exhibits potent, low

nanomolar inhibition of both Aurora A and B kinases.

SYK is a non-receptor tyrosine kinase involved in the signaling pathways of immune cells and

has been implicated in certain hematological malignancies.

A series of 4-thiazolyl-2-phenylaminopyrimidines have been identified as potent SYK inhibitors,

with lead optimization yielding compounds with nanomolar Ki values against SYK and effective

inhibition in mast cell degranulation assays.

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth,

proliferation, and survival. Its aberrant activation is a hallmark of many cancers.
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Compound ID Target IC50 (µM)
Target Cell
Lines

Reference

7 (A

benzothiazole

derivative)

PI3Ks and

mTORC1
0.30–0.45

MCF-7, U87 MG,

A549, HCT116

8 (A thiazole

derivative)

PI3K/AKT/mTOR

pathway
0.50–4.75

A549, MCF-7, U-

87 MG, HCT-116

SAR Insights:

Benzothiazole derivatives containing a pyridine moiety have shown potent anti-proliferative

activity by inhibiting both PI3Ks and mTORC1.

Thiazole scaffolds can be effectively utilized to develop dual inhibitors of the

PI3K/AKT/mTOR pathway.

II. Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for

understanding the mechanism of action and the research methodology. The following

diagrams, generated using the DOT language, illustrate key signaling pathways targeted by

pyridinyl-thiazole analogs and a general workflow for SAR studies.
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α-Haloketone + Substituted Thiourea
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1296222?utm_src=pdf-body-img
https://www.benchchem.com/product/b1296222?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC26501/
https://pmc.ncbi.nlm.nih.gov/articles/PMC26501/
https://pubmed.ncbi.nlm.nih.gov/12077122/
https://pubmed.ncbi.nlm.nih.gov/12077122/
https://pubmed.ncbi.nlm.nih.gov/12077122/
https://www.benchchem.com/product/b1296222#structure-activity-relationship-of-pyridinyl-thiazole-analogs
https://www.benchchem.com/product/b1296222#structure-activity-relationship-of-pyridinyl-thiazole-analogs
https://www.benchchem.com/product/b1296222#structure-activity-relationship-of-pyridinyl-thiazole-analogs
https://www.benchchem.com/product/b1296222#structure-activity-relationship-of-pyridinyl-thiazole-analogs
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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